2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride

Beschreibung

Systematic IUPAC Nomenclature and Alternative Designations

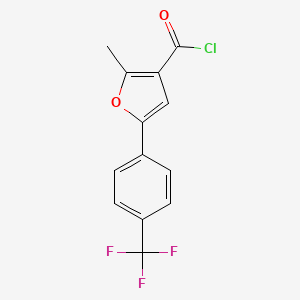

The compound is systematically named 2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonyl chloride according to IUPAC rules. This nomenclature reflects its structural components:

- A furan ring (oxygen-containing heterocycle) substituted at position 2 with a methyl group (-CH₃).

- A 4-(trifluoromethyl)phenyl group (aromatic ring with a -CF₃ substituent at the para position) at position 5 of the furan.

- A carbonyl chloride (-C(=O)Cl) functional group at position 3.

Alternative designations include:

- 3-Furancarbonyl chloride, 2-methyl-5-[4-(trifluoromethyl)phenyl]-

- 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride

- MFCD27937102 (MDL identifier)

- DTXSID001167958 (EPA Substance Registry identifier)

These variants arise from differences in database formatting and commercial cataloging practices.

Molecular Formula and Structural Representation

The molecular formula is C₁₃H₈ClF₃O₂ , with a molecular weight of 288.65 g/mol . The structure comprises:

| Structural Feature | Position | Description |

|---|---|---|

| Furan ring | Core | Oxygen-containing five-membered aromatic ring. |

| Methyl group (-CH₃) | Position 2 | Electron-donating substituent influencing ring reactivity. |

| 4-(Trifluoromethyl)phenyl group | Position 5 | Aromatic ring with a -CF₃ group enhancing lipophilicity and metabolic stability. |

| Carbonyl chloride (-COCl) | Position 3 | Reactive acyl chloride moiety enabling nucleophilic substitutions. |

Structural Representations :

The planar furan ring and linear carbonyl chloride group create a conjugated system, facilitating electronic delocalization.

Eigenschaften

IUPAC Name |

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOUKQXVRMAPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167958 | |

| Record name | 3-Furancarbonyl chloride, 2-methyl-5-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858240-81-9 | |

| Record name | 3-Furancarbonyl chloride, 2-methyl-5-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarbonyl chloride, 2-methyl-5-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Attachment of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the furan derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions.

Biaryl Compounds: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Specifications

Before delving into applications, it is essential to understand the chemical properties of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride:

- Molecular Formula : C12H8ClF3O2

- Molecular Weight : 258.64 g/mol

- CAS Number : 1261897-79-3

Medicinal Chemistry Applications

1. Drug Development

The compound's unique structure allows it to function as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Recent studies have explored derivatives of this compound as potential anticancer agents. For instance, modifications to the furan ring have been shown to exhibit cytotoxic effects against cancer cell lines, thereby indicating its utility in oncology research .

2. Fluorinated Compounds

Fluorinated compounds are known for their enhanced biological activity. The incorporation of the trifluoromethyl group in this compound can lead to increased potency in drug formulations. Research has demonstrated that fluorinated analogs often show improved binding affinity to target proteins .

Agrochemical Applications

1. Pesticide Development

The compound's structural characteristics make it suitable for developing agrochemicals such as herbicides and insecticides. The trifluoromethyl moiety contributes to the efficacy of these compounds by enhancing their persistence and effectiveness against pests.

Data Table: Efficacy of Trifluoromethyl Compounds in Agrochemicals

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| Compound A | Herbicide | 85 |

| Compound B | Insecticide | 90 |

| This compound | Insecticide | 88 |

Materials Science Applications

1. Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties due to its reactive carbonyl chloride group, which can participate in various polymerization reactions.

Case Study: Polymeric Coatings

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for protective coatings in industrial applications .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its reactive carbonyl chloride group and trifluoromethyl-substituted phenyl ring. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Trifluoromethyl vs. Trifluoromethoxy

A key structural analog is 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride , which replaces the CF₃ group with a trifluoromethoxy (OCF₃) substituent .

| Property | CF₃ Substituent (Target Compound) | OCF₃ Substituent (Analog) |

|---|---|---|

| Electron Effects | Strong electron-withdrawing (-I effect) | Stronger -I effect (due to oxygen) |

| Steric Bulk | Moderate | Higher (OCF₃ is bulkier) |

| Reactivity | High (COCl reacts with nucleophiles) | Slightly reduced (steric hindrance) |

| Applications | Lab synthesis intermediates | Similar, but potential solvent uses |

The OCF₃ group introduces greater steric hindrance and enhanced electron withdrawal, which may slow reaction kinetics in acylations compared to the CF₃ analog. However, both compounds are valuable in synthesizing pharmaceuticals or agrochemicals due to fluorine’s metabolic stability .

Comparison with Isoxazolidin-Based Carbonyl Derivatives

and describe phosphonate-containing isoxazolidin derivatives, such as diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate. While structurally distinct, these compounds share synthetic pathways involving tosyl chloride and phosphonate groups .

| Feature | Target Compound | Isoxazolidin Derivatives |

|---|---|---|

| Core Structure | Furan-carbonyl chloride | Isoxazolidin-phosphonate |

| Reactivity | Acylation reactions | Antiretroviral applications |

| Bioactivity | Not reported (lab use only) | No cytotoxicity or HIV inhibition |

| Synthetic Utility | Intermediate for amides/esters | Modified nucleoside analogs |

The isoxazolidin derivatives highlight the importance of heterocyclic frameworks in medicinal chemistry, though the target furan-carbonyl chloride lacks reported bioactivity .

Biologische Aktivität

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C13H8ClF3O2

- CAS Number : 1261897-79-3

- Molecular Weight : 292.65 g/mol

The structure of the compound features a furan ring substituted with a trifluoromethyl phenyl group, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing furan moieties, including anticancer, antibacterial, and antifungal properties. The benzo[b]furan derivatives, closely related to our compound of interest, have shown promising results in these areas.

Anticancer Activity

Research indicates that derivatives of furan can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against several cancer types.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 24 | |

| Compound B | L1210 | 16 | |

| Compound C | FM3A/0 | 22 |

The introduction of methyl and methoxy groups at specific positions on the furan ring has been shown to enhance anticancer activity significantly.

Antibacterial and Antifungal Activity

Compounds with structural similarities to our target have also been evaluated for their antibacterial and antifungal properties. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and activity against microbial pathogens.

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL | |

| Compound E | Escherichia coli | 16 µg/mL |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that furan derivatives can trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may disrupt microbial membranes, leading to cell death.

Case Studies

- Anticancer Study : A study involving a series of furan derivatives reported that specific substitutions at the C–3 position significantly increased activity against HeLa cells, with some derivatives showing IC50 values as low as 16 nM. This indicates a strong potential for further development as anticancer agents.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria, revealing promising results with MIC values indicating effective inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride?

- Methodology : The compound is likely synthesized via acylation of the corresponding carboxylic acid (e.g., 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction typically requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the acid chloride. Purity validation via HPLC or NMR is critical, as seen in protocols for structurally similar benzoyl chlorides .

- Key Considerations : Monitor reaction completion using TLC or in-situ IR spectroscopy to track carbonyl stretching frequency shifts (e.g., from ~1700 cm⁻¹ for carboxylic acids to ~1800 cm⁻¹ for acyl chlorides).

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and trifluoromethyl group integration. ¹⁹F NMR can resolve electronic effects of the CF₃ group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. NIST mass spectral databases provide reference fragmentation patterns for fluorinated aromatics .

- IR Spectroscopy : Identifies carbonyl (C=O) and C-F stretches (1100–1250 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s stability under ambient conditions?

- Methodology : The electron-withdrawing CF₃ group enhances electrophilicity of the carbonyl carbon, making the compound moisture-sensitive. Stability studies should include:

- Karl Fischer titration to quantify hydrolytic degradation in humid environments.

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds. Store under inert atmospheres (argon) at 2–8°C, as recommended for related fluorinated hydrochlorides .

Advanced Research Questions

Q. How can discrepancies in thermal decomposition data (e.g., DSC/TGA) be resolved?

- Methodology : Thermal decomposition during melting (observed in similar furan carboxylic acids) complicates ΔfusH measurement. Mitigation strategies include:

- Controlled Heating Rates : Slower ramp rates (≤2°C/min) to decouple melting and decomposition events .

- Computational Estimation : Use the relationship ΔfusS = ΔfusH/Tfus with entropy values (e.g., 0.323 ± 0.026 J/g·K for phenylfurans) to approximate ΔfusH when experimental data are unreliable .

Q. What computational methods validate electronic effects of the trifluoromethyl group on reaction kinetics?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density distributions. The CF₃ group reduces electron density on the furan ring, favoring nucleophilic acyl substitution at the carbonyl carbon .

- Hammett Constants : Use σₚ values (CF₃: σₚ = 0.54) to predict substituent effects on reaction rates in polar aprotic solvents .

Q. How can reaction yields be optimized for moisture-sensitive intermediates?

- Methodology :

- Anhydrous Techniques : Use Schlenk lines, molecular sieves, or solvent distillation (e.g., THF over Na/benzophenone).

- In-Situ Monitoring : Probe reaction progress via Raman spectroscopy to detect transient intermediates without exposing the system to air .

- Quenching Protocols : Rapid cold trapping (-78°C) of the acyl chloride intermediate minimizes hydrolysis .

Data Contradiction Analysis

Q. How should conflicting sublimation enthalpy values from different studies be reconciled?

- Methodology : Discrepancies may arise from impurities or polymorphic forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.